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Compound of Interest

Compound Name: N-Benzyl-2,4,5-trichloroaniline

Cat. No.: B3131592

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for N-Benzyl-2,4,5-trichloroaniline, a compound of interest for researchers and professionals
in the fields of organic synthesis and drug development. Due to the limited availability of
published experimental data for this specific molecule, this report outlines the anticipated
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics. These predictions are derived from the known spectroscopic profiles of its
constituent fragments: the N-benzyl group and the 2,4,5-trichloroaniline moiety.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts, vibrational frequencies, and
mass-to-charge ratios for N-Benzyl-2,4,5-trichloroaniline.

Table 1: Predicted 'H NMR Spectroscopic Data
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
H-3 (trichloroaniline
~7.4 S 1H
ring)
H-6 (trichloroaniline
~7.3 s 1H _
ring)
Phenyl protons
7.2-74 m 5H
(benzyl group)
Methylene protons (-
~4.5 S 2H Y P (
CH2-)
~4.0 brs 1H Amine proton (-NH-)
Predicted solvent: CDCls
. H 13 -
Chemical Shift (6, ppm) Assighment

~145 C-N (trichloroaniline ring)
~138 Quaternary C (benzyl group)
~132 C-Cl

~130 C-Cl

~129 CH (benzyl group)

~128 CH (benzyl group)

~127 CH (benzyl group)

~125 C-Cl

~120 CH (trichloroaniline ring)
~115 CH (trichloroaniline ring)
~48 Methylene C (-CHz-)
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Predicted solvent: CDCIs

ble 3: licted :

Wavenumber (cm~?) Intensity Assignment

~3400 Medium N-H stretch
3100-3000 Medium Aromatic C-H stretch
2920-2850 Medium Aliphatic C-H stretch
~1600 Strong Aromatic C=C stretch
~1500 Strong Aromatic C=C stretch
~1320 Medium C-N stretch

800-700 Strong C-Cl stretch

IaMeA.BLedmied_Mass_SpﬁcImmﬂLy Data

Relative Intensity

Assignment

[M]* molecular ion peak

285/287/289/291 High (isotopic pattern due to 3 Cl
atoms)

194/196/198 Medium [M - C7H7]* fragment

91 Very High [C7H7]* (tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of N-Benzyl-2,4,5-trichloroaniline (approximately 5-10 mg) would be dissolved in a

deuterated solvent, typically chloroform-d (CDCIs, ~0.7 mL), and transferred to a 5 mm NMR

tube. *H and 3C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. 1H
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NMR spectra would be referenced to the residual solvent peak (CDClIs at 7.26 ppm), and 13C
NMR spectra would be referenced to the solvent peak (CDClIs at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A
small amount of the solid sample would be placed on the diamond crystal of an attenuated total
reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm~—1
with a resolution of 4 cm~1.

Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (El) mass spectrometer. A
dilute solution of the sample in a volatile organic solvent, such as methanol or
dichloromethane, would be introduced into the instrument. The sample would be ionized using
a standard electron energy of 70 eV. The resulting fragments would be analyzed by a mass
analyzer, typically a quadrupole or time-of-flight (TOF) analyzer.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized organic compound like N-Benzyl-2,4,5-trichloroaniline.
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Caption: Workflow for the synthesis and spectroscopic characterization of an organic
compound.

 To cite this document: BenchChem. [Spectroscopic Profile of N-Benzyl-2,4,5-trichloroaniline:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3131592#spectroscopic-data-of-n-benzyl-2-4-5-
trichloroaniline-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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